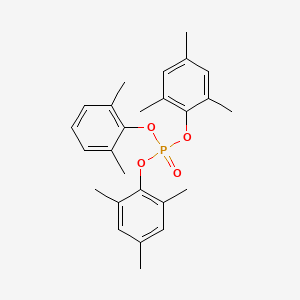
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate is an organophosphorus compound characterized by its unique structural arrangement. It contains two 2,4,6-trimethylphenyl groups and one 2,6-dimethylphenyl group bonded to a phosphate group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate typically involves the reaction of 2,4,6-trimethylphenol and 2,6-dimethylphenol with phosphorus oxychloride. The reaction is catalyzed by a suitable catalyst, such as pyridine, and is carried out under controlled temperature and pressure conditions . The resulting product is then purified through a series of washing and distillation steps to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The purification steps are also scaled up to handle larger quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphates, phenols, and substituted aromatic compounds. These products can be further utilized in different applications, depending on their chemical properties .
Applications De Recherche Scientifique
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4,6-trimethylphenyl) phosphate
- Di(2,6-dimethylphenyl) phenyl phosphate
- 2,4,6-Trimethylphenylacetonitrile
Uniqueness
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate is unique due to its specific combination of aromatic groups and phosphate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
73195-13-8 |
|---|---|
Formule moléculaire |
C26H31O4P |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-12-20(5)25(21(6)13-16)29-31(27,28-24-18(3)10-9-11-19(24)4)30-26-22(7)14-17(2)15-23(26)8/h9-15H,1-8H3 |
Clé InChI |
RXFNJSYEKXOEDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




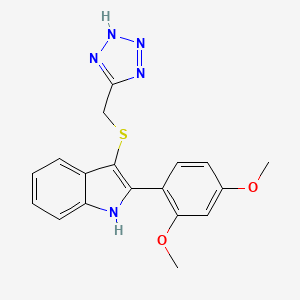
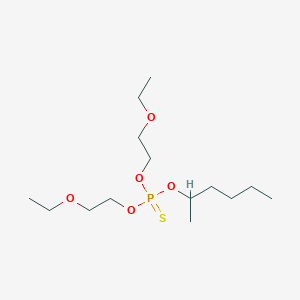
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

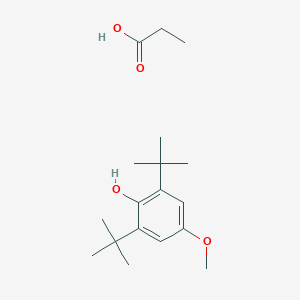
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
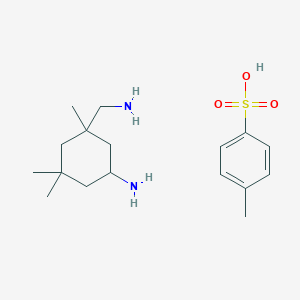
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
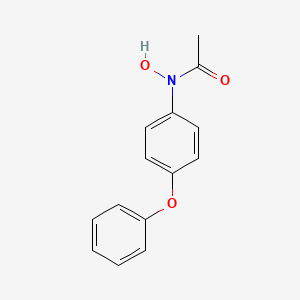
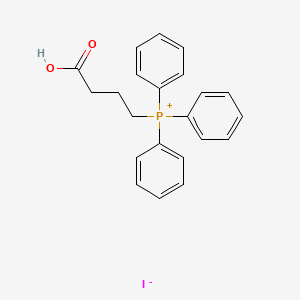
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
